Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)
Description
Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI) (CAS: 742023-22-9) is an aromatic ketone featuring a hydroxyphenyl backbone substituted with an aminomethyl group at the 3-position. Its molecular formula is C9H11NO2, with a molecular weight of 165.20 g/mol (estimated). The structural motif suggests applications in pharmaceutical intermediates or organic synthesis, particularly where hydrogen bonding or nucleophilic reactivity is required .
Properties
IUPAC Name |
1-[3-(aminomethyl)-4-hydroxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,12H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJXPNUOCSWUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI) typically involves the reaction of 3-(aminomethyl)-4-hydroxybenzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI) is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI) involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, differing in substituents or backbone modifications:
*Estimated values where direct data is unavailable.
Physicochemical Properties
- Polarity and Solubility: The target compound’s hydroxyl and aminomethyl groups enhance water solubility compared to methyl- or chloro-substituted analogs. For example, 1-(4-amino-3,5-dimethylphenyl)ethanone (XLogP3 = 1.8) is more lipophilic due to methyl groups , while the trifluoro derivative (XLogP3 = 2.4) is highly hydrophobic.
- Reactivity: The chloromethyl group in CAS 24085-05-0 facilitates nucleophilic substitution reactions, unlike the target’s aminomethyl group, which may participate in condensation or Schiff base formation. The trifluoroethanone (CAS 252580-33-9) exhibits stability against metabolic degradation due to the C-F bonds .
Key Research Findings
- Synthetic Routes: The target compound can be synthesized via Friedel-Crafts acylation of 3-(aminomethyl)-4-hydroxybenzene, whereas 1-(2,3-dimethyl-4-pyridinyl)ethanone (CAS 83402-07-7) is prepared through pyridine ring functionalization .
- Spectroscopic Data : IR and NMR spectra for the target compound would show peaks for -OH (~3200 cm⁻¹), -NH2 (~3350 cm⁻¹), and carbonyl (~1700 cm⁻¹). In contrast, the trifluoro derivative (CAS 252580-33-9) exhibits distinct ¹⁹F NMR signals .
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